molecular formula C9H11Cl2NO B13067857 (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL

Cat. No.: B13067857
M. Wt: 220.09 g/mol
InChI Key: NECIZMMSSYEYPS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and an appropriate amine.

    Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. For example, the reductive amination of 2,3-dichlorobenzaldehyde with an amine under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) can yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: Similar structure but with a different substitution pattern on the phenyl ring.

    (3R)-3-Amino-3-(2,3-difluorophenyl)propan-1-OL: Fluorine atoms replace chlorine atoms, leading to different chemical properties.

    (3R)-3-Amino-3-(2,3-dimethylphenyl)propan-1-OL: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and applications.

Uniqueness

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

NECIZMMSSYEYPS-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CCO)N

Origin of Product

United States

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